REACTION_CXSMILES
|
[F:1][C:2]([F:23])([P:13](=[O:22])([O:18]C(C)C)[O:14]C(C)C)[P:3](=[O:12])([O:8]C(C)C)[O:4]C(C)C.C[Si](Br)(C)C.C(N(CCCC)CCCC)CCC>C(#N)C.CN(C=O)C>[F:23][C:2]([F:1])([P:3](=[O:4])([OH:12])[OH:8])[P:13](=[O:14])([OH:18])[OH:22]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
|
Name
|
|
Quantity
|
4.17 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 40-42° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in an acetonitrile/water mixture
|
Type
|
CUSTOM
|
Details
|
transferred into multiple small flasks
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was dried in a vacuum oven at 40° C. for 4 h
|
Duration
|
4 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(O)(O)=O)(P(O)(O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 300.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |